4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a benzo[d]oxazole moiety linked to a tetrahydro-2H-pyran-4-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol typically involves the following steps:
Formation of Benzo[d]oxazole Intermediate: The benzo[d]oxazole moiety can be synthesized through the cyclization of o-aminophenol with formic acid or its derivatives.
Linking to Tetrahydro-2H-pyran-4-ol: The benzo[d]oxazole intermediate is then reacted with a suitable aldehyde or ketone to form the desired linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d]oxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole Derivatives: Compounds such as 2-(benzo[d]oxazol-2-yl)ethanol and 2-(benzo[d]oxazol-2-yl)acetic acid share structural similarities.
Tetrahydro-2H-pyran Derivatives: Compounds like tetrahydro-2H-pyran-4-amine and tetrahydro-2H-pyran-4-carboxylic acid are structurally related.
Uniqueness
4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the combination of the benzo[d]oxazole and tetrahydro-2H-pyran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(1,3-benzoxazol-2-ylamino)methyl]oxan-4-ol |
InChI |
InChI=1S/C13H16N2O3/c16-13(5-7-17-8-6-13)9-14-12-15-10-3-1-2-4-11(10)18-12/h1-4,16H,5-9H2,(H,14,15) |
InChI Key |
BCVMDQHMNDIRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.